2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
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Overview
Description
2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and can be removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)met}
Uniqueness
2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is unique due to its specific combination of the Fmoc protecting group and the cyanoethyl group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C20H18N2O4/c21-10-5-11-22(12-19(23)24)20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,11-13H2,(H,23,24) |
InChI Key |
AAASXZAXZUSKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O |
Origin of Product |
United States |
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